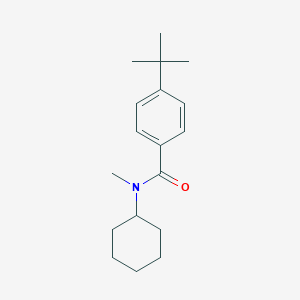![molecular formula C17H24N2O4 B250131 Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B250131.png)
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. It is a piperazine derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of various neurotransmitters, including GABA, dopamine, and serotonin (Chen et al., 2015).
Biochemical and Physiological Effects
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (Gao et al., 2018). It has also been shown to have analgesic effects by reducing the perception of pain (Chen et al., 2015). In addition, it has been shown to induce apoptosis in cancer cells (Gao et al., 2018).
実験室実験の利点と制限
One of the advantages of using ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is its potential to modulate the activity of various neurotransmitters. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for research on ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate. One potential direction is to study its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another potential direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. In addition, further research is needed to determine the safety and toxicity of this compound, in order to determine its potential for use in humans.
Conclusion
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is a synthetic compound that has potential applications in the field of pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and may also have potential as a sedative and anxiolytic agent. Its mechanism of action is not fully understood, but it may exert its effects by modulating the activity of various neurotransmitters. While it has potential as a useful tool for studying various physiological and pathological conditions, it is important to use appropriate safety measures when handling this compound. Future research is needed to determine its potential as a therapeutic agent and to better understand its mechanism of action.
合成法
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate can be synthesized using various methods. One of the methods involves the reaction of ethyl 4-bromobutyrate with 4-ethylphenol in the presence of potassium carbonate to form ethyl 4-(4-ethylphenoxy)butyrate. This intermediate is then reacted with piperazine and acetic anhydride to form ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate (Chen et al., 2015).
科学的研究の応用
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties (Gao et al., 2018). It has also been studied for its potential use as a sedative and anxiolytic agent (Chen et al., 2015).
特性
分子式 |
C17H24N2O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
ethyl 4-[2-(4-ethylphenoxy)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-3-14-5-7-15(8-6-14)23-13-16(20)18-9-11-19(12-10-18)17(21)22-4-2/h5-8H,3-4,9-13H2,1-2H3 |
InChIキー |
FYZHUGYPWHZMJG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)OCC |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)
